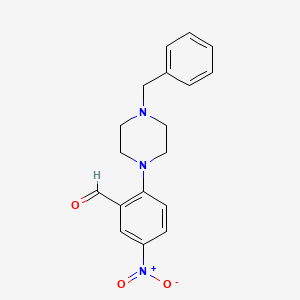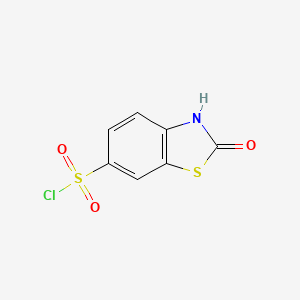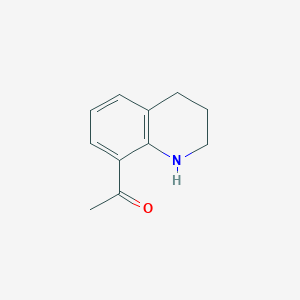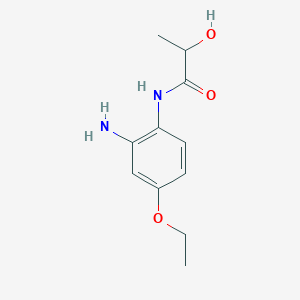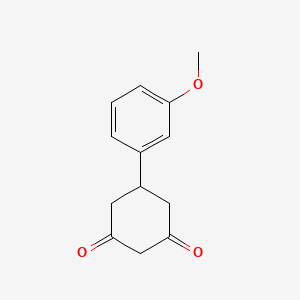
5-(3-甲氧基苯基)环己烷-1,3-二酮
描述
5-(3-Methoxyphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C13H14O3 It is a derivative of cyclohexane-1,3-dione, where one of the hydrogen atoms on the cyclohexane ring is substituted by a 3-methoxyphenyl group
科学研究应用
5-(3-Methoxyphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
Target of Action
The primary target of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) present in plants . This enzyme plays a crucial role in the catabolism of tyrosine, a type of amino acid.
Mode of Action
5-(3-Methoxyphenyl)cyclohexane-1,3-dione: inhibits the activity of HPPD . By binding to this enzyme, it prevents the normal breakdown of tyrosine. This disruption leads to changes in the metabolic processes within the plant cells.
Biochemical Pathways
The inhibition of HPPD by 5-(3-Methoxyphenyl)cyclohexane-1,3-dione affects the tyrosine degradation pathway . This pathway is responsible for breaking down tyrosine into smaller molecules that the plant can use for other processes. When HPPD is inhibited, tyrosine cannot be broken down, which disrupts these downstream processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 3-methoxybenzaldehyde with cyclohexane-1,3-dione in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for 5-(3-Methoxyphenyl)cyclohexane-1,3-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
5-(3-Methoxyphenyl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 5-(4-Methoxyphenyl)cyclohexane-1,3-dione
- 5-(2-Methoxyphenyl)cyclohexane-1,3-dione
- 5-(3,4-Methylenedioxyphenyl)cyclohexane-1,3-dione
Uniqueness
5-(3-Methoxyphenyl)cyclohexane-1,3-dione is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The specific arrangement of functional groups in this compound can lead to distinct chemical and biological properties compared to its isomers and analogs.
属性
IUPAC Name |
5-(3-methoxyphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-4,7,10H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUXWSRUHWNKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407014 | |
| Record name | 5-(3-methoxyphenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27462-91-5 | |
| Record name | 5-(3-methoxyphenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


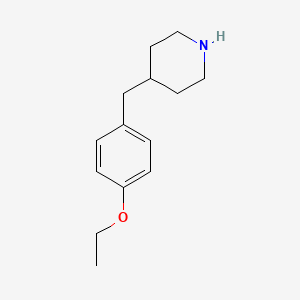
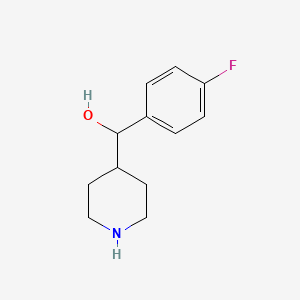
![2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B1309524.png)
![1-benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine](/img/structure/B1309535.png)
acetic acid](/img/structure/B1309539.png)
![(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1309540.png)
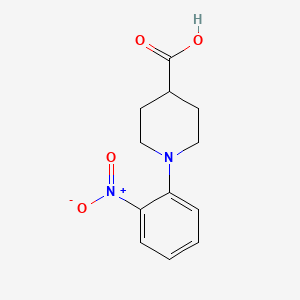
![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1309544.png)
